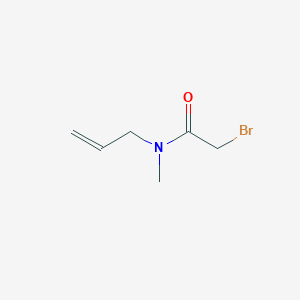
(3S)-Isopropyl 2-(p-tolyl)pyrrolidine-3-carboxylate oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-Isopropyl 2-(p-tolyl)pyrrolidine-3-carboxylate oxalate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound’s structure includes an isopropyl group, a p-tolyl group, and an oxalate ester, making it a unique and potentially valuable molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-Isopropyl 2-(p-tolyl)pyrrolidine-3-carboxylate oxalate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the ring construction from cyclic or acyclic precursors, which can be achieved through various synthetic strategies such as:
Microwave-Assisted Organic Synthesis (MAOS): This method enhances synthetic efficiency and supports the formation of pyrrolidine rings.
Functionalization of Preformed Pyrrolidine Rings: This involves the modification of existing pyrrolidine rings, such as proline derivatives, to introduce the desired functional groups.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often employs scalable and efficient synthetic routes. The use of microwave-assisted synthesis and other advanced techniques allows for the large-scale production of these compounds with high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-Isopropyl 2-(p-tolyl)pyrrolidine-3-carboxylate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-Isopropyl 2-(p-tolyl)pyrrolidine-3-carboxylate oxalate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biological processes.
Medicine: Its potential therapeutic properties are explored for drug development.
Industry: The compound’s unique structure allows for its use in the development of new materials and industrial chemicals.
Wirkmechanismus
The mechanism of action of (3S)-Isopropyl 2-(p-tolyl)pyrrolidine-3-carboxylate oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
(3S)-Isopropyl 2-(p-tolyl)pyrrolidine-3-carboxylate oxalate is unique due to its specific functional groups and stereochemistry. The presence of the isopropyl and p-tolyl groups, along with the oxalate ester, distinguishes it from other pyrrolidine derivatives and contributes to its unique chemical and biological properties.
Eigenschaften
Molekularformel |
C17H23NO6 |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
oxalic acid;propan-2-yl (3S)-2-(4-methylphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H21NO2.C2H2O4/c1-10(2)18-15(17)13-8-9-16-14(13)12-6-4-11(3)5-7-12;3-1(4)2(5)6/h4-7,10,13-14,16H,8-9H2,1-3H3;(H,3,4)(H,5,6)/t13-,14?;/m0./s1 |
InChI-Schlüssel |
YBIVIGBUBMHYKR-GPFYXIAXSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2[C@H](CCN2)C(=O)OC(C)C.C(=O)(C(=O)O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(CCN2)C(=O)OC(C)C.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B12863106.png)
![2-(Chloromethyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12863118.png)
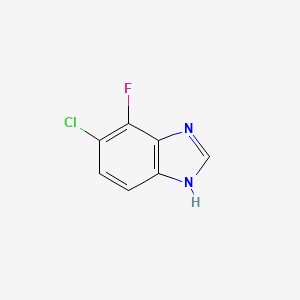
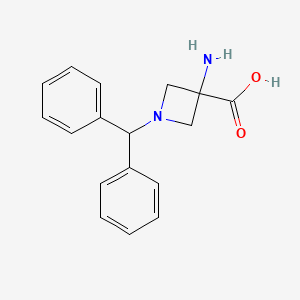
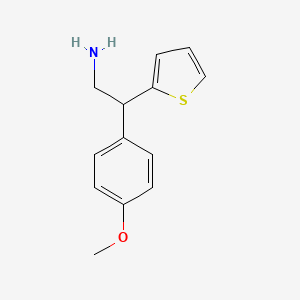
![(R)-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B12863142.png)
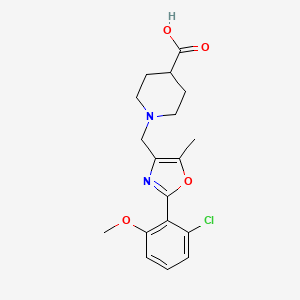

![Methyl 3'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12863149.png)
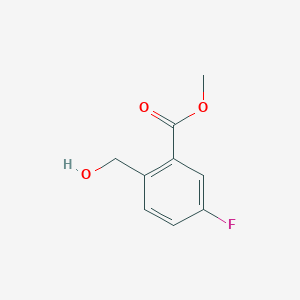


![(2-Chlorobenzo[d]oxazol-4-yl)methanol](/img/structure/B12863176.png)
